molecular formula C24H15F3N4O B611424 Torin 2 CAS No. 1223001-51-1

Torin 2

Katalognummer: B611424
CAS-Nummer: 1223001-51-1
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: GUXXEUUYCAYESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Torin 2 ist eine synthetische Verbindung, die für ihre potente und selektive Hemmung des mechanistischen Ziels von Rapamycin (mTOR) Kinase bekannt ist. Es ist ein ATP-kompetitiver Inhibitor der zweiten Generation, der im Vergleich zu seinem Vorgänger, Torin 1, überlegene pharmakokinetische Eigenschaften aufweist. This compound wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, sowohl den mTOR-Komplex 1 (mTORC1) als auch den mTOR-Komplex 2 (mTORC2) zu hemmen, häufig eingesetzt, wodurch es zu einem wertvollen Werkzeug für die Untersuchung des mTOR-Signalwegs wird .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

1. Antitumor Effects:
Torin 2 has demonstrated significant antitumor effects across multiple cancer types:

  • Hepatocellular Carcinoma (HCC): In vitro studies showed that this compound effectively suppressed growth and induced apoptosis in HCC cell lines. The treatment resulted in reduced proliferation rates and enhanced cell death compared to controls .
  • Anaplastic Thyroid Cancer (ATC): this compound inhibited tumor growth and metastasis in ATC models. It significantly reduced the phosphorylation of key proteins in the mTOR pathway, leading to G1/S phase arrest in cancer cells .
  • Adult T-Cell Leukemia/Lymphoma: In this context, this compound exhibited greater efficacy than rapamycin, with strong inhibition of cell growth linked to reduced AKT phosphorylation .

Table 1: Summary of Antitumor Effects of this compound

Cancer TypeKey FindingsReference
Hepatocellular CarcinomaInduced apoptosis; reduced proliferation
Anaplastic Thyroid CancerInhibited growth; induced G1/S arrest
Adult T-Cell LeukemiaGreater efficacy than rapamycin

Neurodegenerative Disease Applications

This compound's ability to inhibit both mTOR complexes makes it a candidate for treating neurodegenerative diseases. Research indicates that it can modulate autophagy pathways that are often dysregulated in conditions like Alzheimer's disease:

  • Drosophila Model Studies: Transcriptomic analyses have shown that this compound can induce beneficial changes in gene expression related to neuroprotection and autophagy enhancement .

Metabolic Disorders

This compound has also been investigated for its potential in treating metabolic disorders by modulating insulin signaling pathways:

  • Insulin Resistance: Studies suggest that this compound can improve insulin sensitivity through its action on the mTOR pathway, highlighting its potential for managing conditions like type 2 diabetes .

Case Studies

Case Study: Efficacy in Combination Therapies
In a study combining this compound with other chemotherapeutic agents, researchers found enhanced antitumor efficacy against KRAS-driven lung tumors. The combination approach led to significant tumor shrinkage compared to monotherapy with either agent alone .

Wirkmechanismus

Target of Action

Torin 2 is a potent and selective ATP-competitive inhibitor of mTOR . mTOR (mammalian target of rapamycin) is a highly conserved serine/threonine protein kinase that serves as a central regulator of cell growth, survival, and autophagy . This compound inhibits mTORC1 with an IC50 of 2.1 nM . In addition to mTOR, this compound also inhibits the phosphatidylinositol-3 kinase–like kinase (PIKK) family members ATM (EC50 = 25 nM), ATR (EC50 = 35 nM), and DNA-PK (IC50 = 118 nM) .

Mode of Action

This compound interacts with its targets by competitively binding to the ATP-binding site of these kinases . This interaction inhibits the activity of mTORC1, mTORC2, and PIKK family members, leading to a decrease in the phosphorylation of mTOR downstream targets .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway senses growth factor and nutrient signals and controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . Inhibition of mTOR by this compound leads to attenuation of this pathway, affecting the regulation of these processes .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of phosphorylation of mTOR downstream targets, inhibition of cell proliferation of several cancer cell types, and induction of apoptosis and autophagy . These effects result in the suppression of tumor cell migration, proliferation, and S-phase entry .

Action Environment

Environmental factors such as nutrient availability can influence the action of this compound. For instance, nutrient or serum deprivation inhibits mTOR and stimulates protein breakdown by inducing autophagy . Therefore, the efficacy and stability of this compound could potentially be influenced by the nutrient status of the cellular environment.

Biochemische Analyse

Biochemical Properties

Torin 2 is an ATP-competitive inhibitor of mTOR, ATM, and ATR . It inhibits mTORC1-dependent T389 phosphorylation on S6K (RPS6KB1) with an EC 50 of 250 pmol/L with approximately 800-fold selectivity for cellular mTOR versus phosphoinositide 3-kinase (PI3K) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mTOR kinase and mTORC1 signaling activities in a sustained manner suggestive of a slow dissociation from the kinase . It also exhibits potent biochemical and cellular activity against phosphatidylinositol-3 kinase–like kinase (PIKK) family kinases including ATM (EC 50, 28 nmol/L), ATR (EC 50, 35 nmol/L), and DNA-PK (EC 50, 118 nmol/L; PRKDC), the inhibition of which sensitizes cells to Irradiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a prolonged block in negative feedback and consequent T308 phosphorylation on Akt when cancer cells are treated with it for 24 hours . This is associated with strong growth inhibition in vitro .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway, which senses growth factor and nutrient signals

Vorbereitungsmethoden

Die industrielle Produktion von Torin 2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktionskosten zu minimieren. Fortgeschrittene Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Torin 2 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind:

    Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

    Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitutionsmittel: Wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Analoga und Derivate mit modifizierten funktionellen Gruppen. Diese Produkte werden häufig in der Forschung verwendet, um die Struktur-Aktivitäts-Beziehung zu untersuchen und potentere und selektivere Inhibitoren zu entwickeln .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner Fähigkeit, sowohl mTORC1 als auch mTORC2 mit hoher Potenz und Selektivität zu hemmen. Es weist auch im Vergleich zu seinem Vorgänger, Torin 1, überlegene pharmakokinetische Eigenschaften auf, was es zu einem effektiveren Werkzeug für die Untersuchung des mTOR-Signalwegs und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Torin 2 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in various cellular processes such as growth, proliferation, and survival. This compound is classified as a second-generation ATP-competitive inhibitor, exhibiting superior pharmacokinetic properties compared to earlier mTOR inhibitors. Its biological activity has been extensively studied across various cancer types, demonstrating significant potential as a therapeutic agent.

This compound primarily inhibits mTORC1 and mTORC2 pathways by blocking the phosphorylation of key substrates involved in cell growth and survival. Specifically, it inhibits T389 phosphorylation on S6K (RPS6KB1) and affects Akt phosphorylation at both T308 and S473 sites, leading to reduced activation of downstream signaling pathways. This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells.

Key Features:

  • Selectivity: this compound shows an IC50 of approximately 2.1 nM for mTOR with around 800-fold selectivity over PI3K (IC50 = 200 nM) .
  • Autophagy Induction: It activates autophagy, which contributes to its anti-cancer effects .

Hepatocellular Carcinoma (HCC)

Research has demonstrated that this compound effectively suppresses the growth and survival of HCC cell lines such as Hep G2, SNU-182, and Hep 3B2.1–7. The treatment resulted in:

  • Reduced Proliferation: Inhibition of cell growth was observed in a dose-dependent manner.
  • Induction of Apoptosis: High rates of apoptosis were noted following treatment.
  • Autophagy Activation: Autophagy was triggered, contributing to the suppression of tumor growth .

Non-Small Cell Lung Cancer (NSCLC)

This compound has shown promising results against EGFR-TKI resistant NSCLC cells:

  • Inhibition of Tumor Growth: In xenograft models, this compound significantly reduced tumor volume and weight.
  • Mechanistic Insights: It inhibited Akt/mTOR signaling and induced autophagy, leading to enhanced apoptosis in tumor tissues .

Summary of Research Findings

Cancer TypeKey FindingsReference
Hepatocellular CarcinomaInduces autophagy; reduces proliferation and survival
Non-Small Cell Lung CancerInhibits EGFR-TKI resistant cells; induces apoptosis
B-Precursor Acute Lymphoblastic LeukemiaShows potent cytotoxic activity; induces G0/G1 arrest
Radiation Therapy SensitizationDisrupts DNA damage repair mechanisms; enhances radiosensitivity

Case Studies

  • Hepatocellular Carcinoma Study:
    • Objective: To evaluate the impact of this compound on HCC cell lines.
    • Methodology: Treatment with varying concentrations of this compound over 24 hours.
    • Results: Significant reduction in cell viability and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for HCC .
  • NSCLC Study:
    • Objective: To assess the efficacy of this compound against EGFR-TKI resistant NSCLC.
    • Methodology: In vitro assays followed by in vivo xenograft models.
    • Results: this compound effectively inhibited tumor growth and induced autophagic processes, suggesting its utility in overcoming drug resistance .

Eigenschaften

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679917
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223001-51-1
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torin 2
Reactant of Route 2
Reactant of Route 2
Torin 2
Reactant of Route 3
Reactant of Route 3
Torin 2
Reactant of Route 4
Reactant of Route 4
Torin 2
Reactant of Route 5
Reactant of Route 5
Torin 2
Reactant of Route 6
Reactant of Route 6
Torin 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.